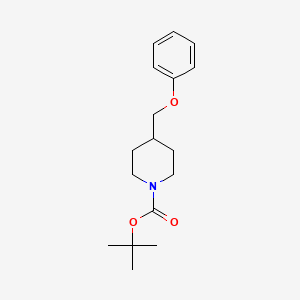
4-(Fenoximetil)piperidin-1-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 . It is used in the pharmaceutical industry for testing .
Synthesis Analysis
This compound is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate consists of 17 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 291.39 .Chemical Reactions Analysis
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is used in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Aplicaciones Científicas De Investigación
Síntesis de Vandetanib
Vandetanib: es un medicamento utilizado para el tratamiento de ciertos tipos de cáncer de tiroides . 4-(Fenoximetil)piperidin-1-carboxilato de tert-butilo es un intermedio clave en su síntesis. El compuesto se sintetiza a través de un proceso de múltiples pasos que incluye acilación, sulfonación y sustitución a partir del piperidin-4-ilmetanol .
Precursor en la Fabricación Ilícita de Fentanilo
Este compuesto se ha identificado como un precursor en las rutas de síntesis utilizadas para la fabricación ilícita de fentanilo . El fentanilo es un potente opioide sintético que es similar a la morfina pero es 50 a 100 veces más potente. Su producción ilegal ha contribuido significativamente a la crisis de opioides, particularmente en América del Norte .
Enlace en el Desarrollo de PROTAC
PROTAC (Quimeras de Orientación a la Proteólisis): son una nueva clase de medicamentos que se dirigen a las proteínas para su degradación. This compound sirve como un enlace semiflexible en el desarrollo de moléculas PROTAC, que están diseñadas para unirse a proteínas específicas y marcarlas para su destrucción por el proteasoma de la célula .
Intermedio en la Síntesis Orgánica
El compuesto se utiliza como intermedio en la síntesis de una variedad de compuestos orgánicos novedosos. Estos incluyen amidas, sulfonamidas, bases de Mannich, bases de Schiff, tiazolidinonas, azetidinonas e imidazolinonas, que tienen aplicaciones en química medicinal y desarrollo de fármacos .
Mecanismo De Acción
Target of Action
The primary target of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase, also known as MenA . This enzyme plays a crucial role in the biosynthesis of menaquinone (MK), an important carrier molecule within the electron transport chain (ETC) of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) .
Mode of Action
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate acts as an inhibitor of MenA . By inhibiting this enzyme, it disrupts the biosynthesis of menaquinone, thereby affecting the functioning of the ETC in Mtb .
Biochemical Pathways
The compound affects the classic/canonical menaquinone biosynthetic pathway . This pathway is responsible for the de novo synthesis of menaquinone, a key component of the ETC in Mtb . By inhibiting MenA, the compound disrupts this pathway, leading to a decrease in menaquinone levels and subsequent disruption of the ETC .
Result of Action
The inhibition of MenA by Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate leads to a disruption of the ETC in Mtb . This disruption is detrimental to the long-term survival of Mtb, particularly under the hypoxic conditions present within infected granulomas . The compound, in combination with other ETC-targeting agents, has been found to achieve nearly complete sterilization of Mtb within two weeks in vivo .
Action Environment
The action of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is influenced by the environmental conditions within the host organism. For instance, the hypoxic conditions within infected granulomas in TB patients can affect the efficacy of the compound . .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been studied for its interaction with 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) from Mycobacterium tuberculosis . This enzyme is part of the menaquinone biosynthetic pathway, which is crucial for the electron transport chain in the cell membrane. The compound inhibits MenA, thereby disrupting the electron transport chain and affecting ATP production .
Cellular Effects
The effects of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate on various cell types and cellular processes have been studied extensively. It influences cell function by inhibiting the electron transport chain, leading to reduced ATP production. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In Mycobacterium tuberculosis, the compound’s inhibition of MenA leads to a decrease in ATP production, which is essential for the bacterium’s survival under hypoxic conditions .
Molecular Mechanism
At the molecular level, tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate exerts its effects by binding to the active site of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA). This binding inhibits the enzyme’s activity, preventing the synthesis of menaquinone, a crucial component of the electron transport chain. The inhibition of MenA disrupts the electron transport chain, leading to reduced ATP production and affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of ATP production and other cellular processes .
Dosage Effects in Animal Models
The effects of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits MenA without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruption of cellular metabolism and potential cell death. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibition of MenA .
Metabolic Pathways
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is involved in the metabolic pathways related to the electron transport chain. It interacts with enzymes such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), affecting the synthesis of menaquinone. This interaction disrupts the electron transport chain, leading to reduced ATP production and altered metabolic flux .
Transport and Distribution
The transport and distribution of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells can affect its efficacy and potential toxicity. Studies have shown that the compound is distributed throughout the cell, with a preference for the cell membrane where the electron transport chain is located .
Subcellular Localization
Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is primarily localized in the cell membrane, where it exerts its inhibitory effects on the electron transport chain. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function in inhibiting MenA and disrupting ATP production .
Propiedades
IUPAC Name |
tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-20-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJBTRFDXUFYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

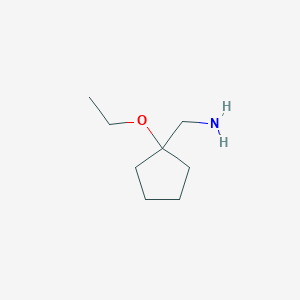
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)
![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)
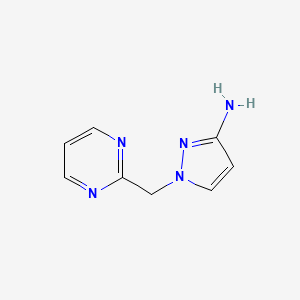
![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)


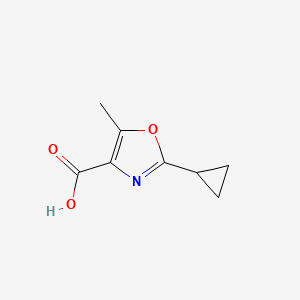

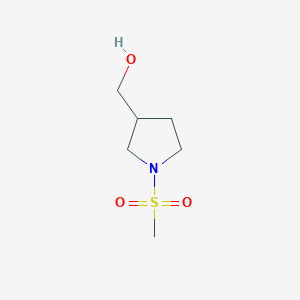
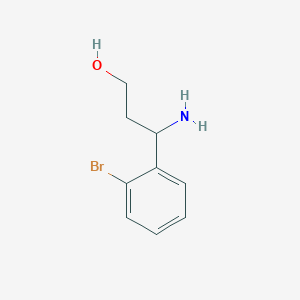
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
